
3-(Ethylsulfanyl)-2,5-dimethylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylsulfanyl)-2,5-dimethylpyrazine is a sulfur-containing heterocyclic compound It belongs to the pyrazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-2,5-dimethylpyrazine typically involves the reaction of 2,5-dimethylpyrazine with ethylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylsulfanyl)-2,5-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur-containing group to a thiol or sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the pyrazine ring.
Aplicaciones Científicas De Investigación
3-(Ethylsulfanyl)-2,5-dimethylpyrazine has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(Ethylsulfanyl)-2,5-dimethylpyrazine involves its interaction with specific molecular targets. The sulfur-containing group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyrazine ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrazine: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
3-(Methylsulfanyl)-2,5-dimethylpyrazine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its physical and chemical behavior.
3-(Ethylsulfanyl)-2,6-dimethylpyrazine: Positional isomer with the methyl groups at different positions, affecting its reactivity and applications.
Uniqueness
3-(Ethylsulfanyl)-2,5-dimethylpyrazine is unique due to the presence of both ethyl and sulfur groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Propiedades
Número CAS |
59021-09-9 |
|---|---|
Fórmula molecular |
C8H12N2S |
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
3-ethylsulfanyl-2,5-dimethylpyrazine |
InChI |
InChI=1S/C8H12N2S/c1-4-11-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3 |
Clave InChI |
WAWFPXRJPRGJRI-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC(=CN=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



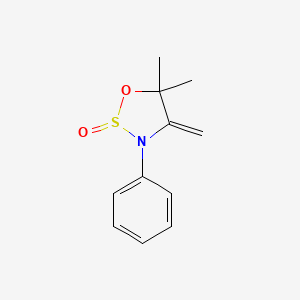

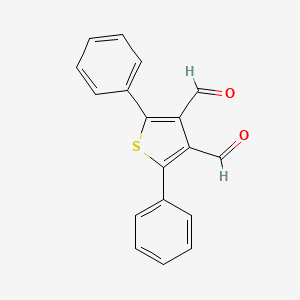
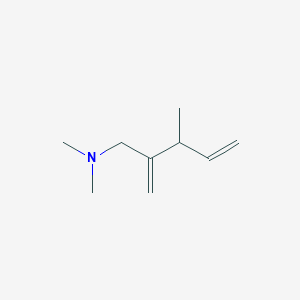

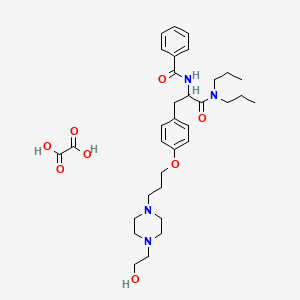

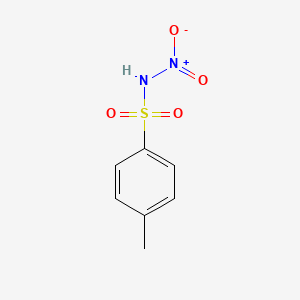
![2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14622209.png)

![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)
![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
